molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No.: B058004
CAS No.: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Description

Isopropyl isocyanate (CAS 1795-48-8) is a monoisocyanate with the molecular formula C₄H₇NO (or (CH₃)₂CHNCO) and a molecular weight of 85.11 g/mol . It is a colorless to light yellow liquid with a boiling point of 74°C, specific gravity of 0.866, and is insoluble in water . Industrially, it is synthesized via the reaction of N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol (88% yield) or through the thermal decomposition of isopropyl carbamoyl chloride in the presence of a catalyst . Its primary applications include use as an intermediate in pharmaceuticals, pesticides, and specialty polymers .

Preparation Methods

Phosgenation: Traditional Industrial Synthesis

The phosgenation of amines remains the dominant industrial method for isocyanate production, including isopropyl isocyanate . This two-step process involves reacting isopropylamine with phosgene (COCl2\text{COCl}_2):

CH3CH(NH2)CH3+COCl2CH3CH(NCO)CH3+2HCl\text{CH}3\text{CH}(\text{NH}2)\text{CH}3 + \text{COCl}2 \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 2\text{HCl}

Reaction Conditions :

  • Gas-phase phosgenation : Conducted at 200–400°C with catalytic amines or metal oxides to enhance selectivity .

  • Liquid-phase phosgenation : Utilizes inert solvents like chlorobenzene at 40–80°C, yielding this compound with >90% efficiency .

Challenges :

  • Phosgene’s extreme toxicity (LC50: 3 ppm) necessitates stringent safety protocols .

  • Corrosive HCl byproduct complicates purification and equipment maintenance .

Non-Phosgene Methods: Safer Alternatives

Triphosgene-Mediated Synthesis

Bis(trichloromethyl) carbonate (triphosgene) offers a safer phosgene substitute. A Chinese patent (CN1475479A) details its application :

CH3CH(NH2)CH3+(Cl3CO)2COCH3CH(NCO)CH3+3HCl+CO2\text{CH}3\text{CH}(\text{NH}2)\text{CH}3 + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 3\text{HCl} + \text{CO}2

Optimized Parameters :

  • Molar ratio : Isopropylamine : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5 .

  • Solvents : Toluene or tetrahydrofuran (3–5× amine mass) .

  • Temperature : 20–80°C for 3–10 hours, achieving >85% yield .

Advantages :

  • Eliminates phosgene handling risks .

  • Generates fewer corrosive byproducts (HCl vs. CO2\text{CO}_2) .

Carbamate Thermal Decomposition

Non-phosgene routes often employ carbamate intermediates. A 2024 PMC review highlights nitro-reduction carbonylation and urea methods :

Step 1 – Carbamate Synthesis :

RNH2+CO+ROHRNHCOOR+H2O\text{RNH}2 + \text{CO} + \text{ROH} \rightarrow \text{RNHCOOR}' + \text{H}2\text{O}

Step 2 – Thermal Decomposition :

RNHCOORΔRNCO+ROH\text{RNHCOOR}' \xrightarrow{\Delta} \text{RNCO} + \text{ROH}

Catalytic Systems :

  • Zinc oxide (ZnO\text{ZnO}) : Enhances decomposition at 150–250°C, yielding 70–80% this compound .

  • Lead oxide (PbO\text{PbO}) : Increases selectivity to >90% but raises toxicity concerns .

Operational Constraints :

  • Energy-intensive due to endothermic decomposition .

  • Side reactions (e.g., urea formation) necessitate precise temperature control .

Isopropylcarbamoyl Chloride Degradation

A high-yield method involves decomposing isopropylcarbamoyl chloride with triethylamine :

CH3CH(NHCOCl)CH3Et3NCH3CH(NCO)CH3+HCl\text{CH}3\text{CH}(\text{NHCOCl})\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CH}(\text{NCO})\text{CH}_3 + \text{HCl}

Protocol ( ):

  • Reagents : 200 g isopropylcarbamoyl chloride, 5 g triethylamine, 700 g dichloroethane.

  • Conditions : Reflux (83°C) for 10 hours.

  • Yield : 94.64% purity (GC), 99% content .

Advantages :

  • Avoids phosgene derivatives entirely .

  • Scalable to industrial volumes with standard equipment .

Comparative Analysis of Methods

Method Yield Temperature Safety Byproducts
Phosgenation >90%40–400°CHazardousHCl
Triphosgene 85–90%20–80°CModerateHCl, CO2\text{CO}_2
Carbamate 70–90%150–250°CSafeH2O\text{H}_2\text{O}, ROH
Carbamoyl Chloride 94.64%83°CSafeHCl

Key Trends :

  • Industrial preference : Phosgenation persists due to cost-effectiveness, despite risks .

  • Research focus : Non-phosgene methods aim to improve yields and catalytic recyclability .

Chemical Reactions Analysis

Isopropyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Isopropyl isocyanate can be compared with other isocyanates such as:

  • Ethyl Isocyanate
  • Butyl Isocyanate
  • Phenyl Isocyanate
  • Cyclohexyl Isocyanate

Uniqueness:

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono-isocyanates

  • Ethyl Isocyanate (C₃H₅NO): A shorter-chain analog with higher volatility. It is more reactive in nucleophilic additions due to reduced steric hindrance compared to isopropyl isocyanate .
  • n-Butyl Isocyanate (C₅H₉NO): Features a longer alkyl chain, resulting in lower volatility and slower reaction kinetics. It shares similar hazards (flammability, inhalation toxicity) but is less sterically hindered than this compound .

Di-isocyanates

  • Hexamethylene Diisocyanate (HDI, C₈H₁₂N₂O₂): A linear aliphatic di-isocyanate used in polyurethane synthesis. Its two –NCO groups enable crosslinking, producing materials with higher mechanical strength than monoisocyanates like this compound .
  • Methylene Diphenyl Diisocyanate (MDI, C₁₅H₁₀N₂O₂) : An aromatic di-isocyanate with superior thermal stability. It is a solid at room temperature (boiling point >200°C), contrasting with the liquid state of this compound .

Table 1: Physical Properties Comparison

Compound Boiling Point (°C) Molecular Weight Reactivity (-NCO groups) Key Applications
This compound 74 85.11 1 Pharmaceuticals, pesticides
Ethyl Isocyanate ~60* 71.09 1 Chemical intermediates
HDI 255 168.19 2 Polyurethane elastomers
MDI >200 250.25 2 Insulation foams

*Estimated based on analog data.

Functional Group Analogs: Isothiocyanates

Isopropyl isothiocyanate (CAS 2253-73-8) replaces the –NCO group with –NCS. It is less reactive in cycloadditions due to the thiocyanate group’s lower electrophilicity but is used in food flavoring (e.g., horseradish) due to its pungent taste .

Reactivity in Organic Reactions

  • Cycloadditions: this compound reacts with heterocumulene ylides to form azetidinones and oxazinones via dipolar intermediates .
  • Polymerization : Unlike di-isocyanates (HDI, MDI), this compound’s single –NCO group restricts it to linear polymer formation or small-molecule synthesis .

Table 2: Reaction Performance in Cycloadditions

Compound Reaction Yield Steric Hindrance Key Limitation
This compound Moderate High Fails with ortho-substituted substrates
Ethyl Isocyanate High Low N/A
Phenyl Isocyanate High Moderate Sensitive to electronic effects

Table 3: Hazard Comparison

Compound Flammability Inhalation Hazard Key Incompatibilities
This compound High Severe (PIH) Water, bases, oxidizing agents
Isopropyl Isothiocyanate Moderate Low Strong acids, heat
HDI Low Moderate Moisture, amines

Biological Activity

Isopropyl isocyanate (IPC) is an organic compound with significant biological activity, primarily recognized for its use in the synthesis of various chemicals and its potential health impacts. This article delves into the biological effects of this compound, including its mechanisms of action, toxicity, and implications for human health.

This compound (C4_{4}H7_{7}N) is a colorless liquid known for its strong odor. It is primarily used in the production of pharmaceuticals, pesticides, and other chemical intermediates. Its reactivity stems from the isocyanate functional group, which can participate in various chemical reactions, including nucleophilic addition and cyclization.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Toxicity and Irritation :
    • Acute Effects : Exposure to IPC can cause irritation to the skin, eyes, and respiratory tract. Symptoms may include coughing, wheezing, and nasal obstruction following inhalation or dermal contact .
    • Chronic Effects : Prolonged exposure may lead to sensitization and development of occupational asthma, as seen in case studies involving workers exposed to isocyanates .
  • Mechanisms of Action :
    • IPC interacts with biological macromolecules through the formation of carbamates and ureas, leading to potential cellular damage. The reactivity of IPC with proteins can result in altered immune responses and inflammation .
  • Immunological Implications :
    • Research indicates that exposure to isocyanates can induce a mixed immune response characterized by both Th1 and Th2 profiles. This dual response may complicate the pathogenesis of conditions such as asthma .

Case Study 1: Occupational Asthma

A notable case involved a 50-year-old vehicle body painter who developed asthma symptoms linked to IPC exposure. The patient exhibited classic signs of occupational asthma, including breathlessness and wheezing shortly after exposure to paint containing IPC. This case underscores the respiratory risks associated with IPC in industrial settings .

Case Study 2: Sensitization and Allergic Reactions

Another case highlighted an individual who developed peanut allergy symptoms potentially exacerbated by previous exposure to IPC. This suggests a possible link between isocyanate exposure and the development of food allergies through immune modulation .

Research Findings

Recent studies have explored the broader implications of isocyanate exposure on human health:

  • Respiratory Health : A study indicated that 5-15% of workers exposed to isocyanates develop asthma-like symptoms, which may persist even after exposure cessation due to airway remodeling processes .
  • Dermal Exposure : Evidence suggests that dermal contact with IPC can also contribute to sensitization; protective measures are crucial in workplaces where IPC is handled .

Summary Table of Biological Effects

Effect Description
Acute ToxicityIrritation of skin, eyes, and respiratory tract; symptoms include cough and wheezing
Chronic Health EffectsOccupational asthma; potential long-term sensitization
MechanismsReactivity with proteins leading to inflammation and altered immune responses
Immunological ResponseMixed Th1/Th2 response contributing to respiratory issues

Q & A

Basic Research Questions

Q. How is isopropyl isocyanate synthesized in laboratory settings, and what analytical methods are used for its characterization?

this compound is typically synthesized via the reaction of isopropylamine with phosgene or through carbamate intermediates . For characterization, gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm purity and structural integrity. Fourier-transform infrared spectroscopy (FTIR) is used to validate the presence of the -N=C=O functional group (~2270 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in experimental workflows?

Due to its toxicity, volatility, and reactivity, handling requires inert atmosphere conditions (e.g., nitrogen/argon gloveboxes), chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles . Emergency response guidelines (ERG 155) recommend immediate isolation of spills and neutralization with dry sand or alcohol-free absorbents to mitigate hydrolysis hazards .

Q. What are the primary reaction pathways of this compound with hydroxyl-containing substrates?

this compound reacts regioselectively with hydroxyl groups (e.g., phenols, alcohols) to form carbamates. This reaction is catalyzed by bases like triethylamine, proceeding via nucleophilic attack at the carbonyl carbon. Reaction progress is monitored by tracking the disappearance of the -NCO IR peak .

Advanced Research Questions

Q. How do reaction kinetics vary for this compound with hydroxyl radicals under atmospheric conditions?

The rate constant (k) for gas-phase reactions between this compound and hydroxyl radicals (·OH) was measured at 287–321 K using ultraviolet photolysis of methyl nitrite. The derived Arrhenius parameters (activation energy Eₐ = 12.3 kJ/mol, pre-exponential factor A = 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) suggest temperature-dependent reactivity critical for environmental fate modeling .

Q. What strategies enhance regioselectivity in substitution reactions involving this compound derivatives?

Directed ortho-metalation (DoM) techniques using O-aryl N-isopropylcarbamates enable regioselective substitution in hydroxybiaryls. For example, O-BINOL carbamates undergo lithiation at the ortho position, followed by electrophilic quenching to yield functionalized biaryls. Selectivity is influenced by steric effects and directing group strength .

Q. How can this compound be stabilized for aqueous-phase applications?

Blocking techniques using sodium bisulfite (NaHSO₃) in isopropyl alcohol/water mixtures (1:1 ratio) achieve ≥98% blocking efficiency. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate sulfonate adduct formation, improving hydrolytic stability while retaining reactivity for downstream applications (e.g., paper coatings) .

Q. What role does this compound play in CO₂ utilization for fine chemical synthesis?

this compound is identified as a target molecule for CO₂-based synthesis due to its potential in producing carbamates and ureas. Catalytic routes using CO₂ as a carbonyl source are under investigation, though challenges remain in achieving high yields under mild conditions .

Q. Methodological Recommendations

  • Experimental Design: Prioritize inert conditions for reactions involving this compound to prevent hydrolysis. Use Schlenk lines or gloveboxes for air-sensitive steps .
  • Data Contradiction Analysis: Cross-validate kinetic data (e.g., reaction rates) using complementary techniques like GC-MS and calorimetry to address discrepancies in reproducibility .
  • Synthesis Optimization: Screen solvents (e.g., THF, DCM) and catalysts (e.g., DMAP, TBAB) to improve carbamate yields in regioselective reactions .

Properties

IUPAC Name

2-isocyanatopropane
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InChI

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3
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InChI Key

GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N=C=O
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Molecular Formula

C4H7NO
Record name ISOPROPYL ISOCYANATE
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DSSTOX Substance ID

DTXSID3061976
Record name Propane, 2-isocyanato-
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Molecular Weight

85.10 g/mol
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Physical Description

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO]
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CAS No.

1795-48-8
Record name ISOPROPYL ISOCYANATE
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Record name Propane, 2-isocyanato-
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
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Retrosynthesis Analysis

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